3-(furan-2-ylmethyl)-5,6-dimethyl-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
3-(2-FURYLMETHYL)-5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a heterocyclic compound that features a unique combination of a pyrrolo[2,3-d]pyrimidine core with furylmethyl and thiazolyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYLMETHYL)-5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-furylmethylamine with a suitable pyrimidine derivative, followed by cyclization and introduction of the thiazole ring under controlled conditions. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYLMETHYL)-5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidine or thiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Scientific Research Applications
3-(2-FURYLMETHYL)-5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(2-FURYLMETHYL)-5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(IMIDAZO[1,2-A]PYRIMIDIN-3-YL)THIAZOL-2-AMINE: Shares a similar pyrimidine-thiazole core but differs in the substituents and overall structure.
THIAZOLOPYRIMIDINE DERIVATIVES: These compounds have a similar thiazole-pyrimidine framework and exhibit a range of biological activities.
Uniqueness
3-(2-FURYLMETHYL)-5,6-DIMETHYL-7-(1,3-THIAZOL-2-YL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific combination of furylmethyl and thiazolyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H15N5OS |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-5,6-dimethyl-7-(1,3-thiazol-2-yl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C16H15N5OS/c1-10-11(2)21(16-18-5-7-23-16)15-13(10)14(17)20(9-19-15)8-12-4-3-6-22-12/h3-7,9,17H,8H2,1-2H3 |
InChI Key |
WNRRPNQNKJNHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=CO3)C4=NC=CS4)C |
Origin of Product |
United States |
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